Cas no 88444-81-9 (3,5-Bis(Trifluoromethyl)phenylacetylene)

3,5-Bis(Trifluoromethyl)phenylacetylene structure
88444-81-9 structure
Product Name:3,5-Bis(Trifluoromethyl)phenylacetylene
CAS 번호:88444-81-9
MF:C10H4F6
메가와트:238.129183769226
MDL:MFCD01861850
CID:61167
PubChem ID:1512607
Update Time:2024-10-26

3,5-Bis(Trifluoromethyl)phenylacetylene 화학적 및 물리적 성질

이름 및 식별자

    • 3',5'-Bis(trifluoromethyl)phenyl acetylene
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
    • 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE
    • 3',5'-Bis-trifluoromethylphenyl acetylene
    • 3',5'-Bis(trifluoromethyl)phenylacetylene
    • MAHIBRPXUPUAIF-UHFFFAOYSA-N
    • PubChem2734
    • 3',5'-Bis-trifluoromethylphenylacetylene
    • 1,3-bis(trifluoromethyl)-5-ethynylbenzene
    • PC5951
    • SBB063619
    • KM2612
    • VZ25663
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene (ACI)
    • 1-[3,5-Bis(trifluoromethyl)phenyl]acetylene
    • 3,5-Bis(trifluoromethyl)phenylethyne
    • 3,5-Di(trifluoromethyl)phenylacetylene
    • EN300-1938558
    • MFCD01861850
    • 88444-81-9
    • E1353
    • DTXSID70363735
    • AC-19410
    • SCHEMBL313640
    • DB-012620
    • PS-7623
    • DTXCID70314782
    • CS-0100907
    • SY234776
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, 97%
    • Q-102446
    • AKOS015853187
    • CHEMBL4639052
    • 3,5-Bis(Trifluoromethyl)phenylacetylene
    • MDL: MFCD01861850
    • 인치: 1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H
    • InChIKey: MAHIBRPXUPUAIF-UHFFFAOYSA-N
    • 미소: FC(C1C=C(C(F)(F)F)C=C(C#C)C=1)(F)F

계산된 속성

  • 정밀분자량: 238.02200
  • 동위원소 질량: 238.02171910g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 269
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.9

실험적 성질

  • 밀도: 1.346 g/mL at 25 °C(lit.)
  • 비등점: 74°C/60mmHg(lit.)
  • 플래시 포인트: 화씨 온도: 111.2°f
    섭씨: 44 ° c
  • 굴절률: n20/D 1.4230(lit.)
  • PSA: 0.00000
  • LogP: 3.70550

3,5-Bis(Trifluoromethyl)phenylacetylene 보안 정보

3,5-Bis(Trifluoromethyl)phenylacetylene 세관 데이터

  • 세관 번호:2903999090
  • 세관 데이터:

    ?? ?? ??:

    2903999090

    개요:

    29039999090 기타 방향할로겐 대파생물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

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    ?? ??, ?? ??, 사용

    요약:

    2903999090 방향족탄화수소할로겐대파생물부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:5.5% General tariff:30.0%

3,5-Bis(Trifluoromethyl)phenylacetylene 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
SHANG HAI XIAN DING Biotechnology Co., Ltd.
094112-1g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 95+%
1g
1542CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1353-5g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 >98.0%(GC)
5g
¥1,725.00 2021-05-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1353-1g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 98.0%(GC)
1g
505CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WW376-5g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 97%
5g
898.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WW376-1g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 97%
1g
221.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WW376-200mg
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 97%
200mg
158.0CNY 2021-07-13
Alichem
A019109913-5g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
5g
$151.90 2023-08-31
Alichem
A019109913-10g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
10g
$247.50 2023-08-31
Alichem
A019109913-25g
3',5'-Bis(trifluoromethyl)phenylacetylene
88444-81-9 97%
25g
$555.50 2023-08-31
Fluorochem
040848-1g
3',5'-Bis-trifluoromethylphenyl acetylene
88444-81-9 98%
1g
£20.00 2022-02-28

3,5-Bis(Trifluoromethyl)phenylacetylene 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ;  10 min, rt
2.2 Reagents: Water
참조
Pluripotent Features of Doubly Thiophene-Fused Benzodiphospholes as Organic Functional Materials
Higashino, Tomohiro ; et al, Chemistry - A European Journal, 2019, 25(25), 6425-6438

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Water
참조
Synthesis of Chiral Triazole-Based Halogen Bond Donors
Kaasik, Mikk ; et al, Synthesis, 2019, 51(10), 2128-2135

합성 방법 3

반응 조건
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
참조
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

합성 방법 4

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
참조
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

합성 방법 5

반응 조건
1.1 Solvents: Toluene ;  15 h, 50 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  10 min, rt; rt → -78 °C
2.2 2.5 h, -78 °C → rt
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
참조
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

합성 방법 6

반응 조건
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  6 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
참조
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

합성 방법 7

반응 조건
1.1 -
1.2 Reagents: Sodium hydroxide Solvents: Water
참조
Synthesis of Chiral Triazole-Based Halogen Bond Donors
Kaasik, Mikk ; et al, Synthesis, 2019, 51(10), 2128-2135

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
참조
Syntheses of highly unsaturated isocyanides via organometallic pathways
Mujkic, Monika; et al, Dalton Transactions, 2012, 41(3), 839-849

합성 방법 9

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether
참조
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

합성 방법 10

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
참조
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

합성 방법 11

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
참조
Gold Catalysis: 2,3- or 1,4-Addition to Butadiynes
Stein, Philipp M.; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3817-3839

합성 방법 12

반응 조건
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  10 min, rt; rt → -78 °C
1.2 2.5 h, -78 °C → rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
참조
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

합성 방법 13

반응 조건
1.1 Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  8 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Cyclohexane ;  rt → reflux
참조
Fluorinated phenylethynyl-terminated imide oligomers with reduced melt viscosity and enhanced melt stability
Yang, Yang; et al, Polymer, 2011, 52(1), 138-148

합성 방법 14

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
2.1 Reagents: Butyllithium Solvents: Diethyl ether
참조
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

합성 방법 15

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 Reagents: Bromine
2.1 Reagents: Butyllithium Solvents: Diethyl ether
2.2 -
3.1 Reagents: Butyllithium Solvents: Diethyl ether
참조
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

3,5-Bis(Trifluoromethyl)phenylacetylene Raw materials

3,5-Bis(Trifluoromethyl)phenylacetylene Preparation Products

추천 공급업체
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SunaTech Inc.
Nantong Boya Environmental Protection Technology Co., Ltd
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